molecular formula C10H12BrN3S2 B3009493 5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 828277-47-0

5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3009493
CAS No.: 828277-47-0
M. Wt: 318.25
InChI Key: QJLNHTWRRNJELE-UHFFFAOYSA-N
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Description

The compound “5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It includes a thiophene ring, a bromine atom, an ethyl group, and a 1,2,4-triazole ring with a thiol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a 1,2,4-triazole ring, and a thiol group. The bromine atom and ethyl groups are likely to be substituents on the thiophene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom (a good leaving group), the thiol group (which can undergo oxidation and substitution reactions), and the nitrogen atoms in the 1,2,4-triazole ring (which can act as a base or nucleophile) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of related 1,2,4-triazole derivatives often involves reactions with bromoalkanes and halogen-containing compounds in methanol medium. These methods yield compounds with high efficiency and are confirmed through spectroscopy and elemental analysis (2020, Voprosy Khimii i Khimicheskoi Tekhnologii).

  • Chemical Reactivity : The chemical reactivity of these compounds is diverse, with reactions involving various aldehydes and hydrazine hydrate to produce a range of derivatives. This reactivity is crucial for tailoring compounds for specific applications (2021, Acta Crystallographica Section E-structure Reports Online).

Biological and Pharmacological Activity

  • Antimicrobial Properties : Studies have shown that certain 1,2,4-triazole derivatives exhibit significant antimicrobial activities. These activities include broad-spectrum efficacy against various microorganisms, making them potential candidates for drug development (2020, European journal of medicinal chemistry).

  • Pharmacological Effects : There is evidence of the efficacy of these derivatives in the central nervous system (CNS), suggesting potential for neurological applications. The exact mechanisms and effects, however, would require further investigation (2005, Collection of Czechoslovak Chemical Communications).

Anticancer and Antioxidant Potential

  • Anticancer Activity : Some derivatives have been tested for anticancer activity, showing promise in inhibiting the growth of various cancer cell lines. This suggests a potential role in cancer treatment, subject to more in-depth studies (2008, Zeitschrift für Naturforschung B).

  • Antioxidant Properties : The structural analysis of these compounds indicates potential antioxidant activities, which could be beneficial in combating oxidative stress-related diseases (2021, Structural Chemistry).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives exhibit biological activity and are used in medicinal chemistry .

Properties

IUPAC Name

3-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3S2/c1-3-7-6(11)5-8(16-7)9-12-13-10(15)14(9)4-2/h5H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLNHTWRRNJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C2=NNC(=S)N2CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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